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Compound of Interest

Compound Name: Pyrroxamycin

Cat. No.: B1678608 Get Quote

A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data is crucial for the structural elucidation and characterization of novel bioactive

compounds. This guide focuses on the spectroscopic properties of Pyrroxamycin, a

chlorinated nitropyrrole antibiotic. However, a critical limitation exists in accessing the complete,

original experimental data, which is necessary for a thorough analysis.

Pyrroxamycin, identified as 4,5-dichloro-2-(6',8'-dichloro-4'H-1',3'-benzodioxin-4'-yl)-3-

nitropyrrole, was first isolated from a strain of Streptomyces sp. S46506. Its structure was

primarily determined through ¹H and ¹³C NMR spectral analysis, as stated in the initial

publication of its discovery. Unfortunately, the detailed quantitative NMR data, including

chemical shifts (δ), coupling constants (J), and multiplicity, as well as the high-resolution mass

spectrometry (HRMS) data and fragmentation patterns, are not available in the publicly

accessible abstracts of this foundational study.

This guide, therefore, outlines the expected spectroscopic data and methodologies based on

the known structure of Pyrroxamycin and general principles of NMR and MS, while

highlighting the absence of specific, experimentally derived values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For a molecule with the complexity of

Pyrroxamycin, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g.,
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COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous signal

assignment.

¹H NMR Spectroscopy
The proton NMR spectrum of Pyrroxamycin would be expected to show distinct signals for

each of the non-equivalent protons in the molecule. The chemical shifts would be influenced by

the electronic environment of each proton, with electronegative atoms (chlorine, oxygen, and

the nitro group) causing a downfield shift (higher ppm values).

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon

atoms and their chemical environment. The presence of electron-withdrawing groups and the

aromatic nature of the pyrrole and benzodioxin rings would significantly influence the chemical

shifts of the carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for Pyrroxamycin
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Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Pyrrole Ring

H-1 (NH) Broad singlet, ~8.0-10.0 -

C-2 - ~120-130

C-3 - ~130-140 (due to NO₂)

C-4 - ~115-125 (due to Cl)

C-5 - ~110-120 (due to Cl)

Benzodioxin Ring

H-2' Singlet, ~5.0-5.5 ~65-75

H-4' Singlet, ~6.0-6.5 ~70-80

C-4'a - ~140-150

H-5' Doublet ~7.0-7.5

C-5' - ~125-135

C-6' - ~120-130 (due to Cl)

H-7' Doublet ~7.0-7.5

C-7' - ~120-130

C-8' - ~115-125 (due to Cl)

C-8'a - ~145-155

Note: These are predicted values based on the chemical structure and typical chemical shift

ranges for similar functional groups. Actual experimental values are required for accurate

characterization.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the

molecular ion of Pyrroxamycin. This allows for the calculation of its elemental formula, which

for Pyrroxamycin is C₁₂H₆Cl₄N₂O₄. The presence of four chlorine atoms would result in a

characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2,

M+4, M+6, and M+8 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl

isotopes.

Table 2: Expected Mass Spectrometry Data for Pyrroxamycin

Parameter Expected Value

Molecular Formula C₁₂H₆Cl₄N₂O₄

Monoisotopic Mass 409.8928 g/mol

Key Fragmentation Pathways
Loss of NO₂, cleavage of the benzodioxin ring,

loss of HCl

Experimental Protocols
Detailed experimental protocols are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: A solution of Pyrroxamycin would be prepared by dissolving a few

milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for one-

dimensional spectra. For two-dimensional experiments like COSY, HSQC, and HMBC,
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specific pulse programs would be employed to establish correlations between protons and

carbons.

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Mass Spectrometry Protocol
Sample Introduction: A dilute solution of Pyrroxamycin would be introduced into the mass

spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI).

Mass Analysis: For high-resolution mass determination, a time-of-flight (TOF) or Orbitrap

mass analyzer would be used.

Fragmentation Analysis (MS/MS): To study the fragmentation pattern, tandem mass

spectrometry (MS/MS) would be performed. The molecular ion of Pyrroxamycin would be

selected and subjected to collision-induced dissociation (CID) to generate fragment ions,

which are then mass-analyzed.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Experimental workflow for the spectroscopic analysis of Pyrroxamycin.
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Caption: Logical relationship between spectroscopic data and structure elucidation.

In conclusion, while the chemical structure of Pyrroxamycin has been reported, a

comprehensive public repository of its quantitative NMR and mass spectrometry data is

currently lacking. The information presented here serves as a foundational guide for

researchers and scientists, outlining the expected spectroscopic characteristics and the

methodologies required for their determination. Access to the original, detailed experimental

data would be invaluable for the scientific community, enabling more in-depth analysis and

fostering further research in the development of novel antibiotics.

To cite this document: BenchChem. [Spectroscopic Properties of Pyrroxamycin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678608#spectroscopic-properties-of-pyrroxamycin-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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